Cas no 949-99-5 ((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid structure
949-99-5 structure
Nome do Produto:(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
N.o CAS:949-99-5
MF:C9H10N2O4
MW:210.186702251434
MDL:MFCD00051221
CID:40396
PubChem ID:87573993

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Nitro-L-phenylalanine
    • H-p-Nitro-Phe-OH
    • H-Phe(NO2)-OH . H2O
    • H-Phe(4-NO2)-OH
    • (S)-4-Nitrophenylalanine hydrate
    • H-Phe(4-NO_2)-OH
    • L-4-Nitrophe
    • 4-Nitro-L-phenylalanine Hydrate
    • (2S)-2-amino-3-(4-nitrophenyl)propanoic acid
    • (P-NO2)PHE-OH
    • 4-Nitro-3-phenyl-L-alanine
    • L-Phenylalanine, 4-nitro-
    • 2-AMino-3-(4-nitrophenyl)propanoic acid
    • L-4-Nitrophenylalanine
    • L-Phenylalanine,4-nitro
    • L-p-Nitrophenylalanine
    • Phenylalanine,4-nitro
    • p-Nitro-L-phenylalanine
    • H-Phe(4-NO2)-OH Hydrate
    • (s)-2-amino-3-(4-nitrophenyl)propanoic acid
    • p-Nitrophenylalanine
    • l-4-no2-phe-oh
    • L-beta-Nitrophenylalanine
    • Phenylalanine, 4-nitro-
    • (s)-4-nitrophenylalanine
    • L-3-(p-Nitrophenyl)alanine
    • l-4-nitro phenylalanine
    • L-4-nitro-phenylalanine
    • 4-Nitro-L-phenylalanine (ACI)
    • L
    • Alanine, 3-(p-nitrophenyl)-, L- (8CI)
    • (2S)-2-Azaniumyl-3-(4-nitrophenyl)propanoate
    • 3-(4-Nitrophenyl)-L-alanine
    • NSC 152925
    • CS-W020080
    • BRN 2809673
    • J-300422
    • NS00083414
    • Maybridge1_006682
    • PD196702
    • EINECS 213-446-8
    • 45BD1566VA
    • EN300-118973
    • 949-99-5
    • (2S)-2-amino-3-(4-nitrophenyl)propionic acid
    • ALANINE, 3-(p-NITROPHENYL)-, L-
    • W-100176
    • AKOS015888316
    • L-4-nitro phenyl alanine
    • 4-14-00-01677 (Beilstein Handbook Reference)
    • (S)-4-Nitrophenylalanine; 3-(4-Nitrophenyl)-L-alanine; L-4-NitrophenylalanineL-p-Nitrophenylalanine; NSC 152925; p-Nitro-L-phenylalanine; p-Nitrophenylalanine
    • 4-nitro-(S)-phenylalanine
    • 4-Nitrophenylalanine #
    • SCHEMBL26444
    • H-Phe(4-NO2)-OH.nH2O
    • CCG-44499
    • Q27258826
    • DB-003973
    • DTXSID401020875
    • Phenylalanine, 4-nitro-, L-
    • AS-14311
    • AKOS015853583
    • N0682
    • UNII-45BD1566VA
    • MFCD00051221
    • NSC-152925
    • MDL: MFCD00051221
    • Inchi: 1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
    • Chave InChI: GTVVZTAFGPQSPC-QMMMGPOBSA-N
    • SMILES: C(C1C=CC([N+](=O)[O-])=CC=1)[C@H](N)C(=O)O
    • BRN: 2809673

Propriedades Computadas

  • Massa Exacta: 210.06400
  • Massa monoisotópica: 210.064
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 243
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: -1.2
  • Superfície polar topológica: 109

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.408
  • Ponto de Fusão: 222-223 ºC
  • Ponto de ebulição: 414.1 °C at760mmHg
  • Ponto de Flash: 204.2 °C
  • Índice de Refracção: 1.614
  • PSA: 109.14000
  • LogP: 1.77270
  • Rotação Específica: 6.5° (c=1, in 5N HCl)
  • Solubilidade: Not determined

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Informações de segurança

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Dados aduaneiros

  • CÓDIGO SH:2922499990
  • Dados aduaneiros:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM220383-500g
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid
949-99-5 97%
500g
$175 2023-02-18
Chemenu
CM220383-1000g
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid
949-99-5 97%
1000g
$304 2023-02-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021623-5g
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
949-99-5 98%
5g
¥37 2024-07-19
Enamine
EN300-118973-0.25g
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
949-99-5 95%
0.25g
$19.0 2023-11-13
Enamine
EN300-118973-0.5g
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
949-99-5 95%
0.5g
$21.0 2023-11-13
Apollo Scientific
OR0679-1g
4-Nitro-L-phenylalanine
949-99-5
1g
£10.00 2023-05-18
Enamine
EN300-118973-2.5g
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
949-99-5 95%
2.5g
$27.0 2023-11-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N55530-25g
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid
949-99-5
25g
¥96.0 2021-09-08
eNovation Chemicals LLC
D522838-5g
(S)-2-AMino-3-(4-nitrophenyl)propanoic acid
949-99-5 97%
5g
$180 2023-09-03
Apollo Scientific
OR0679-100g
4-Nitro-L-phenylalanine
949-99-5
100g
£36.00 2025-02-19

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  3 h, 0 °C
Referência
Transformation of L-phenylalanine to (S)-indoline-2-carboxylic acid without group-protection
Liu, Jin-Qiang; Chen, Xin-Zhi; Ji, Baoming; Zhao, Bang-Tun, Research on Chemical Intermediates, 2013, 39(3), 1143-1152

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  60 s, 0 °C
Referência
Green preparation of zolmitriptan intermediate
, China, , ,

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  35 min, 0 - 5 °C; 1 h, 0 - 5 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  neutralized, cooled
Referência
Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetric Diels-Alder and Friedel-Crafts reactions
Qiao, Shuo; Mo, Junming; Wilcox, Cody B.; Jiang, Bo; Li, Guigen, Organic & Biomolecular Chemistry, 2017, 15(7), 1718-1724

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → -20 °C; < 5 °C; 5 °C → 25 °C; 3 h, 25 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7
Referência
Process for preparation of (-)-(S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine
, China, , ,

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 1 h, 0 °C
1.2 Solvents: Water ;  15 min, cooled; heated
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  neutralized
Referência
Design and synthesis of calcium responsive magnetic resonance imaging agent: Its relaxation and luminescence studies
Tanwar, Jyoti; Datta, Anupama; Chauhan, Kanchan; Kumaran, S. Senthil; Tiwari, Anjani K.; et al, European Journal of Medicinal Chemistry, 2014, 82, 225-232

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 20 °C; < 20 °C; 12 h; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, < 25 °C
Referência
Preparation of (αS)-α-methoxy-4-[[3-[4-[(methylsulfonyl)oxy]phenyl]propyl]amino]-benzenepropanoic acid as antidiabetic agent
, India, , ,

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  50 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  1 h, neutralized, 0 °C
Referência
Study on the synthesis of L-4-nitrophenylalanine
Liu, Jin-qiang; Qian, Chao; Zhang, Tao; Chen, Xin-zhi, Gaoxiao Huaxue Gongcheng Xuebao, 2009, 23(6), 1007-1012

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  10 °C; 2.5 h, 10 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 5
Referência
Distinct metabolites for photoreactive L-phenylalanine derivatives in Klebsiella sp. CK6 isolated from rhizosphere of a wild dipterocarp sapling
Wang, Lei; Hisano, Wataru; Murai, Yuta; Sakurai, Munenori; Muto, Yasuyuki; et al, Molecules, 2013, 18, 8393-8401

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  5 min, 50 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7 - 8, cooled
Referência
Method for synthesis of L-4-nitrophenylalanine
, China, , ,

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt; 5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 2 - 3
Referência
Preparation of N-(N-benzoylphenylalanyl)phenylalanine dipeptide derivatives as antiviral agents
, China, , ,

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  -10 °C; < 0 °C; < 0 °C → -10 °C
1.2 -10 °C; < 5 °C; 1 h, 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Ammonia Solvents: Water ;  pH 8 - 9
Referência
Preparation of melphalan as nitrogen mustards chemotherapy drug
, China, , ,

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  3 h, 0 - 20 °C
Referência
A facile chiral pool synthesis of (S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine
Liu, Jin-Qiang; Qian, Chao; Chen, Xin-Zhi, Synthesis, 2010, (3), 403-406

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  10 °C; 3 h, 8 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6
Referência
Synthesis of new tetrazolyl derivatives of L- and D-phenylalanine
Tolstyakov, V. V.; Tolstobrova, E. S.; Zarubina, O. S.; Popova, E. A.; Protas, A. V.; et al, Russian Journal of Organic Chemistry, 2016, 52(11), 1681-1685

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 2 °C; < 20 °C; 30 min, 20 °C → rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 9.5 - 10.5, < 5 °C
Referência
Process for preparation of Zolmitriptan via cyclization, reductive hydrogenation and diazotization
, China, , ,

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 - 5 °C; 2 h, 0 - 5 °C; 2 h, 20 - 30 °C; 2 h, 40 - 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6 - 7, 0 °C
Referência
Process for synthesis of L-4-nitrophenylalanine
, China, , ,

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 0 °C; 0 °C → rt; 60 min, rt
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  pH 6
Referência
Process for preparation of l-p-nitrophenylalanine dipeptide derivative and its application to prepare the medical preparations for treating diabetes mellitus
, China, , ,

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 30 °C; 30 °C → 0 °C; 5 °C; 2 h, 5 °C; 2 h, 20 - 30 °C; 2 h, 40 - 50 °C; 50 °C → rt
1.2 Reagents: Water ;  < 20 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  20 °C → 0 °C; 1 h, pH 6.3, 0 °C
Referência
Method for preparing zolmitriptan
, China, , ,

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 60 min, 0 °C; 1 h, rt
1.2 Reagents: Water ;  15 min, cooled
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  pH 6 - 8, cooled
Referência
Process for the preparation of L-p-nitrophenylalanine
Kong, Ling-qiang; Su, Xiao-yan; Wang, Lin-fa; Du, Pei-yan; Yang, Da-cheng, Xinan Daxue Xuebao, 2009, 31(9), 102-105

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt; 5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 2 - 3
Referência
Synthesis and anti-hepatitis B virus activities of Matijing-Su derivatives
Xu, Bixue; Huang, Zhengming; Liu, Changxiao; Cai, Zegui; Pan, Weidong; et al, Bioorganic & Medicinal Chemistry, 2009, 17(8), 3118-3125

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 10 °C; 10 °C; 2.5 h, 10 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 5 - 6
Referência
Synthesis and biological evaluation of Matijing-Su derivatives as potent anti-HBV agents
Qiu, Jingying; Xu, Bixue; Huang, Zhengming; Pan, Weidong; Cao, Peixue; et al, Bioorganic & Medicinal Chemistry, 2011, 19(18), 5352-5360

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Raw materials

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:949-99-5)(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
A1207548
Pureza:99%
Quantidade:500g
Preço ($):171.0